Extended Elimination Half-Life Enables Once-Daily Dosing vs. Flutamide
Nilutamide possesses a significantly longer plasma elimination half-life compared to its structural analog, flutamide, enabling a simpler, once-daily oral dosing regimen [1]. This pharmacokinetic advantage directly addresses the challenge of patient compliance and steady-state drug levels, which is a key differentiator from flutamide, which requires thrice-daily administration [2].
| Evidence Dimension | Elimination Half-Life (Human) |
|---|---|
| Target Compound Data | Mean: 56 hours (Range: 23–87 hours) |
| Comparator Or Baseline | Flutamide (active metabolite hydroxyflutamide): 8–10 hours |
| Quantified Difference | Nilutamide half-life is approximately 5-7 times longer than that of the active form of flutamide. |
| Conditions | Pharmacokinetic studies in patients with advanced prostate cancer. |
Why This Matters
This difference directly translates into a reduced dosing frequency (once-daily vs. thrice-daily), which is a key factor for both clinical protocol adherence and the design of long-term in vivo studies.
- [1] Nilutamide. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2007. View Source
- [2] Dole EJ, Holdsworth MT. Nilutamide: an antiandrogen for the treatment of prostate cancer. Ann Pharmacother. 1997;31(1):65-75. View Source
